![molecular formula C15H24N4O B2692912 N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide CAS No. 2034459-33-9](/img/structure/B2692912.png)
N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structure-Activity Relationships
Research has been conducted to understand the structure-activity relationships of pyrazole derivatives, which are potent and specific antagonists for the brain cannabinoid receptor (CB1). These studies aimed to search for more selective and potent cannabimimetic ligands, which could have therapeutic implications for antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. Key structural requirements for potent and selective CB1 receptor antagonistic activity were identified, including specific substitutions on the pyrazole ring (R. Lan et al., 1999).
Molecular Interaction Studies
Further studies have explored the molecular interactions of cannabinoid receptor antagonists with the CB1 receptor, providing insights into the binding mechanisms and developing unified pharmacophore models for CB1 receptor ligands. This research has contributed to understanding how these compounds interact with receptor binding sites, aiding in the design of new therapeutic agents (J. Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of pyrazole-based compounds have been extensively studied, leading to the development of novel scaffolds with potential biological activities. These efforts include the creation of polyhydroquinoline scaffolds, highlighting the versatility of pyrazole derivatives in generating diverse and biologically active compounds (Nirav H. Sapariya et al., 2017).
Biological Evaluation
Research has also focused on the biological evaluation of these compounds, including their potential antiobesity effects. Studies on specific cannabinoid CB1 receptor antagonists have shown promise in reducing food intake, body weight, and adipose tissue mass in models of diet-induced obesity, supporting the hypothesis that targeting the CB1 receptor could be a viable pharmacological approach for weight management (A. L. Hildebrandt et al., 2003).
Propriétés
IUPAC Name |
N-cyclopentyl-3-(1-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)15(20)16-13-6-2-3-7-13/h8,10,12-13H,2-7,9,11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSCPMRFDOAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.